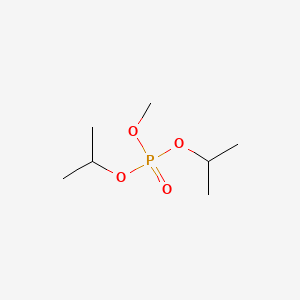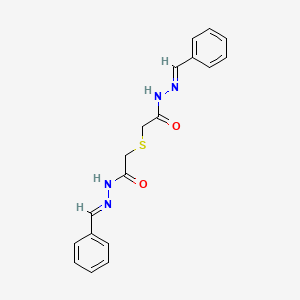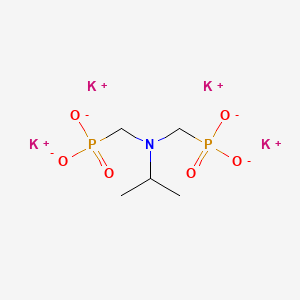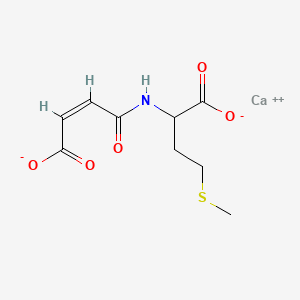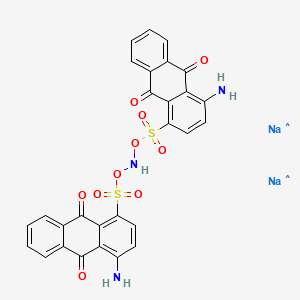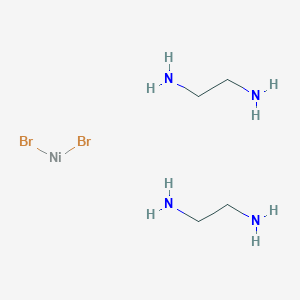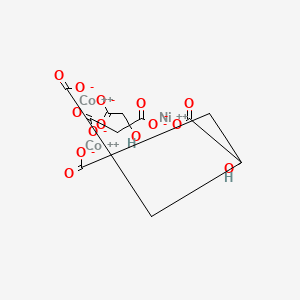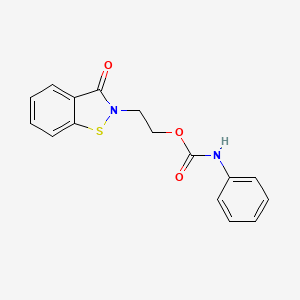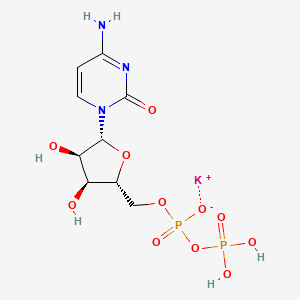
Cytidine 5'-(trihydrogen diphosphate), potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 5’-(trihydrogen diphosphate), potassium salt: is a cytosine nucleotide containing two phosphate groups esterified to the sugar moietyThis compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine 5’-(trihydrogen diphosphate), potassium salt typically involves the phosphorylation of cytidine. The process can be carried out using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediate .
Industrial Production Methods: Industrial production of Cytidine 5’-(trihydrogen diphosphate), potassium salt involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Cytidine 5’-(trihydrogen diphosphate), potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cytidine 5’-monophosphate.
Reduction: Reduction reactions can convert it back to cytidine.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Cytidine 5’-monophosphate.
Reduction: Cytidine.
Substitution: Various substituted cytidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Cytidine 5’-(trihydrogen diphosphate), potassium salt is used as a precursor in the synthesis of other nucleotides and nucleotide analogs. It is also employed in studies involving nucleotide metabolism and enzymatic reactions .
Biology: In biological research, this compound is crucial for studying cellular processes such as DNA and RNA synthesis. It is used in experiments involving nucleotide incorporation and the regulation of gene expression .
Medicine: In medicine, Cytidine 5’-(trihydrogen diphosphate), potassium salt is investigated for its potential therapeutic applications. It is studied for its role in treating certain metabolic disorders and as a component in antiviral and anticancer therapies .
Industry: Industrially, this compound is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various diagnostic assays .
Wirkmechanismus
Cytidine 5’-(trihydrogen diphosphate), potassium salt exerts its effects by participating in nucleotide metabolism. It acts as a substrate for enzymes involved in the synthesis and degradation of nucleotides. The compound is incorporated into nucleic acids, influencing DNA and RNA synthesis. It also interacts with specific molecular targets, such as cytidylate kinase, which phosphorylates cytidine monophosphate to cytidine diphosphate .
Vergleich Mit ähnlichen Verbindungen
Cytidine 5’-monophosphate: Contains only one phosphate group.
Cytidine 5’-triphosphate: Contains three phosphate groups.
Uridine 5’-diphosphate: Similar structure but with uracil instead of cytosine.
Uniqueness: Cytidine 5’-(trihydrogen diphosphate), potassium salt is unique due to its specific role in nucleotide metabolism and its ability to participate in various biochemical reactions. Its diphosphate structure allows it to act as an intermediate in the synthesis of other nucleotides and nucleotide analogs .
Eigenschaften
CAS-Nummer |
98072-15-2 |
|---|---|
Molekularformel |
C9H14KN3O11P2 |
Molekulargewicht |
441.27 g/mol |
IUPAC-Name |
potassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |
InChI |
InChI=1S/C9H15N3O11P2.K/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
InChI-Schlüssel |
KRNQTRRVIBMIDI-IAIGYFSYSA-M |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O)O)O.[K+] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


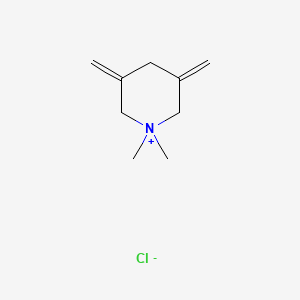

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
